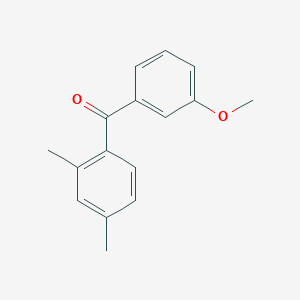

2,4-Dimethyl-3'-methoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4-Dimethyl-3’-methoxybenzophenone” is a chemical compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 . The compound is a light yellow oil .

Molecular Structure Analysis

The InChI code for “2,4-Dimethyl-3’-methoxybenzophenone” is 1S/C16H16O2/c1-11-7-8-15 (12 (2)9-11)16 (17)13-5-4-6-14 (10-13)18-3/h4-10H,1-3H3 . This indicates the presence of two methyl groups on the benzene ring and a methoxy group on the phenyl group .Physical And Chemical Properties Analysis

“2,4-Dimethyl-3’-methoxybenzophenone” is a light yellow oil . It has a molecular weight of 240.3 . The InChI code for this compound is 1S/C16H16O2/c1-11-7-8-15 (12 (2)9-11)16 (17)13-5-4-6-14 (10-13)18-3/h4-10H,1-3H3 .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Processes : 2,4-Dimethyl-3'-methoxybenzophenone has been synthesized through various chemical reactions, involving precursors like 2,4-dihydroxybenzophenone and dimethyl sulfate. Different synthesis methods include catalysis by N-Octyldiethanolamine Borate and reactions in solvents like acetone, with variations in temperature and reaction times affecting yield and purity (Li Bin-dong, 2005); (Kong Xian-ming, 2006).

Stability in Chlorinated Water : Studies have explored the stability of various UV filters, including derivatives of this compound, in chlorinated water. The research indicated differing stability and the formation of halogenated by-products under specific conditions (N. Negreira et al., 2008).

Use in Advanced Material Synthesis : This compound has been involved in the creation of advanced materials like zinc phthalocyanine, which shows potential for applications in photodynamic therapy due to its properties like high singlet oxygen quantum yield (M. Pişkin et al., 2020).

Environmental and Biological Studies

Environmental Impact Studies : The diffusion of compounds including 2-hydroxy-4-methoxybenzophenone, a related chemical, in various polymers has been examined, providing insights into environmental interactions and behavior of such compounds (O. Cicchetti et al., 1968).

Analytical Methods in Biochemistry : Research has developed analytical methods for determining concentrations of 2-hydroxy-4-methoxybenzophenone and its metabolites in human serum, contributing to understanding its behavior in biological systems (Isuha Tarazona et al., 2013).

Understanding Photosynthesis and Herbicidal Action : Studies on 3,3'-dimethyl-4-methoxybenzophenone (NK-049) have provided insights into its effects on the biosynthesis of photosynthetic pigments in plants, potentially contributing to our understanding of herbicidal mechanisms (Yasuo Fujli et al., 2010).

Water Treatment : Novel adsorption resins functionalized with tertiary amine groups have been synthesized for the removal of benzophenone derivatives from water, demonstrating an environmentally friendly approach to water purification (Xia Zhou et al., 2018).

Endocrine Disrupting Effects and Reproductive Toxicity : Studies have reviewed the potential reproductive toxicity of benzophenone-3, a compound related to this compound, in both humans and animals, addressing concerns about its endocrine-disrupting effects (M. Ghazipura et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2,4-Dimethyl-3’-methoxybenzophenone is the carotenoid-biosynthesis system in plants . This compound interacts with this system, leading to changes in the biosynthesis of photosynthetic pigments .

Mode of Action

2,4-Dimethyl-3’-methoxybenzophenone interacts with its target by inhibiting the dehydrogenation process in carotene biosynthesis . This interaction leads to a disruption in the normal functioning of the carotenoid-biosynthesis system .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthesis pathway . The compound inhibits the dehydrogenation process in this pathway, leading to a disruption in the formation of carotenoids . The downstream effects include the photodecomposition of chlorophylls under strong light, resulting in chlorosis .

Pharmacokinetics

It’s known that the compound is absorbed and translocated differently in different plants, such as rice and barnyardgrass .

Result of Action

The result of the action of 2,4-Dimethyl-3’-methoxybenzophenone is the inhibition of the accumulation of both chlorophylls and carotenoids under strong light, leading to the formation of white seedlings . Under weak light, an appreciable amount of chlorophylls and carotenoids are accumulated, which are rapidly decomposed upon exposure to strong light .

Action Environment

The action, efficacy, and stability of 2,4-Dimethyl-3’-methoxybenzophenone are influenced by environmental factors such as light conditions . The compound shows different effects under different light conditions, with stronger effects under strong light and weaker effects under weak light .

properties

IUPAC Name |

(2,4-dimethylphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJYHQFNLSZLLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641478 |

Source

|

| Record name | (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

750633-70-6 |

Source

|

| Record name | (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)